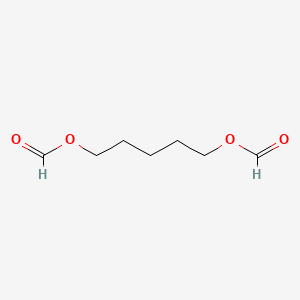

5-Formyloxypentyl formate

Description

Fundamental Chemical Significance of Formate (B1220265) Esters

Formate esters are esters of formic acid, the simplest carboxylic acid. nih.gov Their general structure is HCOOR, where R is an alkyl or aryl group. These compounds are notable for several reasons. Due to the absence of a hydrogen atom bonded to the oxygen of the ester group, they cannot engage in intermolecular hydrogen bonding with each other, which results in lower boiling points compared to their corresponding isomeric carboxylic acids. pressbooks.publibretexts.org However, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing smaller formate esters to have some solubility in water. libretexts.orgnagwa.com

Formate esters are valued for their distinctive, often pleasant, fruity or ethereal odors, leading to their use as artificial flavorings and fragrances. nih.govconicet.gov.ar Beyond their sensory properties, they serve as important intermediates and reagents in organic synthesis. nih.gov For example, methyl formate is a precursor in the industrial production of formamide (B127407) and formic acid itself. wikipedia.org The formyl group can also be utilized in various chemical transformations.

Overview of Diester Architectures and their Relevance in Chemical Synthesis

Diesters are organic molecules that contain two ester functional groups. Their architecture can vary significantly, with the two ester groups being attached to the same or different parts of a carbon skeleton, leading to geminal, vicinal, or more distantly spaced diesters. Aliphatic diesters, where the ester groups are part of a non-aromatic carbon chain, are of particular importance. nih.gov

A primary application of diesters is in the field of polymer chemistry, where they serve as monomers for the synthesis of polyesters through polycondensation reactions with diols. nih.gov The properties of the resulting polyester (B1180765) are directly influenced by the structure of the diester monomer. acs.org Furthermore, diesters are versatile building blocks in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and other specialty chemicals. researchgate.netacs.org

Structural Elucidation and Classification of 5-Formyloxypentyl Formate within the Formate Diester Class

This compound is a specific example of a formate diester. Its chemical structure consists of a central five-carbon pentylene chain, with a formate ester group attached to each end. The systematic name for this compound is 1,5-pentanediyl diformate.

Based on its structure, this compound can be classified as:

A formate diester: As it contains two formate ester functional groups.

An aliphatic diester: The core of the molecule is a non-aromatic, straight-chain alkane.

A symmetrical diester: The two ends of the molecule are identical.

The properties of this compound are dictated by the combination of the two polar formate groups and the nonpolar five-carbon aliphatic chain.

Due to the absence of direct experimental data for this compound in the public domain, the following sections present predicted properties and illustrative spectroscopic data based on the known characteristics of similar long-chain aliphatic diesters and formate esters.

Predicted Physicochemical Properties of this compound

The physical properties of this compound can be estimated by extrapolating from data for other formate esters. The presence of two ester groups and a five-carbon chain would give it a higher molecular weight and likely a higher boiling point than simpler formate esters like methyl formate or ethyl formate. pressbooks.pubwikipedia.org Its solubility in water is expected to be low due to the relatively long hydrocarbon chain.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 200-220 °C |

| Density | Estimated ~1.05 g/cm³ |

| Solubility in Water | Slightly soluble |

Illustrative Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation of organic compounds. The following tables present the expected spectral data for this compound.

¹H NMR Spectroscopy The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the different types of protons in the molecule. The formyl proton (H-C=O) of a formate ester typically appears as a singlet at a characteristic downfield chemical shift. researchgate.netchemicalbook.comchemicalbook.comfishersci.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s | 2H | H-C=O |

| ~4.15 | t | 4H | -O-CH ₂- |

| ~1.70 | p | 4H | -O-CH₂-CH ₂- |

| ~1.45 | p | 2H | -CH₂-CH ₂-CH₂- |

¹³C NMR Spectroscopy The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbonyl carbon of the formate group is expected to have a chemical shift in the typical range for esters.

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C=O |

| ~64 | -O-C H₂- |

| ~28 | -O-CH₂-C H₂- |

| ~22 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy The infrared (IR) spectrum is particularly useful for identifying the presence of the ester functional group. A strong absorption band corresponding to the C=O stretching vibration is a key diagnostic feature. cdnsciencepub.comacs.orgnist.govacs.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1160 | Strong | C-O stretching (ester) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5436-53-3 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-formyloxypentyl formate |

InChI |

InChI=1S/C7H12O4/c8-6-10-4-2-1-3-5-11-7-9/h6-7H,1-5H2 |

InChI Key |

UFUBXBNNMWIXNH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOC=O)CCOC=O |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Insights of 5 Formyloxypentyl Formate Analogues

Hydrolytic and Transesterification Reactivity

Investigations into Hydrolysis Kinetics and Mechanisms (Acid- and Base-Catalyzed)

The hydrolysis of formate (B1220265) esters, the reverse of Fischer esterification, can be catalyzed by both acids and bases, and can also proceed, albeit more slowly, under neutral conditions. chemrxiv.orgwikipedia.org The mechanisms and kinetics of these reactions have been extensively studied for simple alkyl formates like methyl and ethyl formate.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of most primary and secondary alkyl formates proceeds through the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen by a hydroxonium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. wikipedia.orginternationaljournalssrg.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orginternationaljournalssrg.org Subsequent proton transfer and elimination of the alcohol regenerates the catalyst and yields the carboxylic acid. internationaljournalssrg.org The entire process is reversible, with the equilibrium position dictated by the concentration of water. chemrxiv.orgwikipedia.org

For esters with bulky alkyl groups or those that can form stable carbocations (like tert-butyl esters), the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can become competitive. organic-chemistry.org This pathway involves the rate-limiting cleavage of the alkyl-oxygen bond. masterorganicchemistry.com

The hydrolysis of alkyl formates can also be autocatalytic, where the formic acid produced during the reaction catalyzes further hydrolysis. researchgate.netresearchgate.net This effect is particularly noticeable in the hydrolysis of methyl formate. researchgate.net

Interactive Data Table: Kinetic Data for Acid-Catalyzed Hydrolysis of Alkyl Formates

| Formate Ester | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) |

| Methyl Formate | Formic Acid | 80-110 | 66.5 |

| Ethyl Formate | Formic Acid | 80-110 | 61 |

| Ethyl Formate | Sulfonated Cation Exchanger | Not Specified | 44.6 |

Data sourced from references researchgate.netresearchgate.net.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is typically an irreversible process because the carboxylic acid formed is deprotonated by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemrxiv.orgorganic-chemistry.org The most common mechanism is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. nih.govepa.gov In this mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide ion as the leaving group to form the carboxylic acid, which is then immediately deprotonated. chemrxiv.org

The rate of base-catalyzed hydrolysis is sensitive to the steric bulk of both the acyl and alkyl groups of the ester. viu.ca

Interactive Data Table: Rate Constants for Base-Catalyzed Hydrolysis of Esters

| Ester | Rate Constant (k) | Conditions |

| Ethyl Acetate (B1210297) | ~0.003 min⁻¹cm⁻³ | 27°C with NaOH |

| n-Butyl Methacrylate (B99206) | 2.7 x 10⁻³ L/mol·s (estimated) | Not Specified |

Data sourced from references internationaljournalssrg.orgmdpi.com.

Transesterification with Various Alcohols for Ester Exchange

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. nih.gov This reaction can be catalyzed by either acids or bases and is a reversible process. masterorganicchemistry.com To drive the reaction towards the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The key steps involve protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of the original alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: This pathway involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the original alkoxide. masterorganicchemistry.com This method is commonly used in industrial processes like the production of biodiesel. nih.govyoutube.com

Various catalysts have been developed to promote transesterification, including N-heterocyclic carbenes and metal clusters, which can enhance the nucleophilicity of the alcohol. nih.gov

Interactive Data Table: Examples of Transesterification of Formate Esters

| Formate Ester | Reactant Alcohol | Catalyst | Product Ester |

| Methyl Ester | Ethanol | Sodium Ethoxide | Ethyl Ester |

| Vegetable Oil (Triglycerides) | Ethanol | Sodium Hydroxide | Ethyl Esters (Biodiesel) |

| Polyvinyl Acetate | Ethanol | Base | Polyvinyl Alcohol & Ethyl Acetate |

Data sourced from references wikipedia.orgmasterorganicchemistry.comyoutube.com.

Nucleophilic and Electrophilic Transformations

Reactions with Organometallic Reagents (e.g., Grignard Reagents with Formate Esters)

Formate esters react with an excess of Grignard reagents (R-MgX) to produce secondary alcohols. vaia.compearson.com This reaction proceeds through a two-step nucleophilic addition. In the first step, the Grignard reagent attacks the carbonyl carbon of the formate ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form an aldehyde intermediate. vedantu.com

Since the resulting aldehyde is more reactive than the initial ester, it rapidly reacts with a second equivalent of the Grignard reagent. vedantu.com This second nucleophilic attack, followed by an acidic workup to protonate the resulting alkoxide, yields a secondary alcohol where both alkyl groups attached to the carbinol carbon are derived from the Grignard reagent. vaia.comvedantu.com

Interactive Data Table: Synthesis of Secondary Alcohols from Formate Esters and Grignard Reagents

| Formate Ester | Grignard Reagent | Product (after hydrolysis) |

| Ethyl Formate | Methylmagnesium Bromide | 2-Propanol |

| Ethyl Formate | Allylmagnesium Bromide | Hepta-1,6-dien-4-ol |

| Ethyl Formate | Propylmagnesium Bromide | Pentan-3-ol |

Data sourced from references vaia.compearson.comvedantu.com.

Oxidation Reactions Yielding Carboxylic Acid and Other Products

The oxidation of formate esters can lead to various products depending on the oxidant and reaction conditions. A notable transformation is the conversion of formate esters to their corresponding carboxylic acids. This has been achieved using an iridium catalyst in the presence of an iodide promoter. nih.gov

Another approach to forming formate esters involves the aerobic oxidative coupling of alcohols with paraformaldehyde, catalyzed by Au/TiO₂. nih.gov In this reaction, a hemiacetal intermediate is formed and subsequently oxidized. nih.gov

Furthermore, iridium-copper complexes have been shown to catalyze the aerobic oxidation of aromatic olefins to methyl ketones, a reaction driven by formate. nih.govrsc.org The proposed mechanism involves the generation of an iridium hydride intermediate from formate, which then activates the olefin. nih.govrsc.org

Interactive Data Table: Examples of Oxidation Reactions Involving Formate Esters and Their Synthesis

| Reactant(s) | Catalyst | Product(s) |

| Primary Alcohols + Paraformaldehyde | Au/TiO₂ | Formate Esters |

| Aromatic Olefins + Formate | Ir(III)-Cu(II) Complex | Methyl Ketones |

| α,β-Unsaturated Esters + Formic Acid | Iridium Complex | Saturated Esters |

Radical and Peroxidic Pathways

Formate esters can participate in radical reactions, serving as precursors to radical species. For instance, methyl formate has been utilized as a source of the methoxycarbonyl radical in the peroxide-induced radical carbonylation of alkenes bearing an internal nucleophile. nih.govresearchgate.net This allows for the synthesis of various heterocyclic compounds. researchgate.net

More recently, the photocatalytic activation of formate salts has been employed for the hydrocarboxylation of unactivated alkenes. nih.govorganic-chemistry.org This method generates the CO₂ radical anion from formate via hydrogen atom transfer, initiated by a thiyl radical. organic-chemistry.org This approach offers a redox-neutral pathway to carboxylic acids from simple alkenes. nih.gov

The formyloxyl radical, which can be generated electrochemically from formate ions, has also been studied. It undergoes oxidative addition to terminal alkenes, leading to the formation of allylic formate esters which can then be hydrolyzed to allylic alcohols.

Formation and Reactivity of Formyloxymethyl Hydroperoxide and 3-Formyloxypropyl Hydroperoxide in Atmospheric Contexts

The formation and reactivity of formyloxymethyl hydroperoxide and 3-formyloxypropyl hydroperoxide in the atmosphere are primarily governed by the chemistry of Criegee intermediates and the subsequent reactions of the resulting hydroperoxides with atmospheric oxidants, most notably the hydroxyl radical (OH).

Formation from Criegee Intermediates

The ozonolysis of unsaturated organic compounds is a major source of Criegee intermediates (CIs) in the troposphere. nih.gov These highly reactive, zwitterionic species can react with a variety of atmospheric trace gases. In the presence of water vapor, CIs readily react to form hydroxyalkyl hydroperoxides (HHPs). copernicus.orgcopernicus.orgresearchmap.jp For instance, the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), reacts with water to produce hydroxymethyl hydroperoxide (HMHP), an analogue of formyloxymethyl hydroperoxide.

Similarly, the ozonolysis of an unsaturated precursor containing a formyloxy group could lead to the formation of formyloxy-substituted hydroperoxides. For example, the reaction of a Criegee intermediate with formic acid can lead to the formation of α-acyloxyalkyl hydroperoxides. acs.org This suggests a plausible pathway for the atmospheric formation of compounds like formyloxymethyl hydroperoxide.

The formation of 3-formyloxypropyl hydroperoxide would likely follow a similar pathway, originating from the ozonolysis of a larger unsaturated molecule containing a formyloxypropyl group. The initial ozonolysis would generate a Criegee intermediate that subsequently reacts with water to yield the corresponding hydroperoxide.

Reactivity with Hydroxyl Radicals

Once formed, the atmospheric lifetime and subsequent chemical transformations of these formyloxy-substituted hydroperoxides are largely determined by their reaction with hydroxyl radicals (OH). The OH radical is a powerful oxidizing agent in the atmosphere, and its reaction with HHPs is expected to be a dominant loss process. copernicus.orgcopernicus.org

The reaction proceeds primarily through hydrogen abstraction from one of three possible sites: the alkyl chain (C-H), the hydroxyl group (-OH), or the hydroperoxide group (-OOH). copernicus.orgcopernicus.org Theoretical and experimental studies on HMHP and other small HHPs have shown that H-abstraction from the hydroperoxide (-OOH) and alkyl (C-H) groups are the most favorable pathways. copernicus.orgcopernicus.org

For hydroxymethyl hydroperoxide (HOCH₂OOH), studies have indicated that H-abstraction from the -OOH group is the dominant pathway. copernicus.org This reaction leads to the formation of an organic peroxy radical (RO₂). In urban environments with higher concentrations of nitrogen oxides (NOx), this RO₂ radical can react with nitric oxide (NO) and subsequently with oxygen (O₂) to form formic acid and a hydroperoxyl radical (HO₂). copernicus.org In more pristine environments, the self-reaction of RO₂ radicals can also occur. copernicus.org

The atmospheric degradation of 3-formyloxypropyl hydroperoxide is expected to follow a similar mechanism. H-abstraction by OH radicals would lead to the formation of a propyl-peroxy radical. The subsequent fate of this radical would depend on the ambient atmospheric conditions, particularly the levels of NOx.

The reactivity of these hydroperoxides is influenced by their molecular structure. For instance, studies on a series of HHPs have shown that the rate of H-abstraction from the -OOH group slightly increases with an increasing number of methyl groups. copernicus.org This suggests that the length and substitution of the alkyl chain can influence the atmospheric lifetime of these compounds.

Below are interactive data tables summarizing key research findings on the atmospheric reactions of analogous hydroperoxides.

Table 1: OH-Initiated Oxidation of Hydroxyalkyl Hydroperoxides

This table presents findings from studies on the reactions of various hydroxyalkyl hydroperoxides with OH radicals, providing insights into the likely reactivity of formyloxymethyl hydroperoxide and 3-formyloxypropyl hydroperoxide.

| Hydroperoxide Analogue | Dominant Reaction Pathway with OH | Key Products | Atmospheric Significance |

| Hydroxymethyl Hydroperoxide (HMHP) | H-abstraction from the -OOH group copernicus.org | Formic Acid, HO₂ copernicus.org | Contributes to the global atmospheric budget of formic acid. copernicus.org |

| HOCH(CH₃)OOH | H-abstraction from the -CH group is competitive with abstraction from the -OOH group. copernicus.org | Acetaldehyde, Formic Acid | Influences the formation of secondary organic aerosols. copernicus.org |

| HOC(CH₃)₂OOH | H-abstraction from the -OOH group. copernicus.org | Acetone | Demonstrates the influence of alkyl substitution on reaction pathways. |

Note: The specific products can vary depending on the subsequent reactions of the initially formed radical, which are influenced by environmental conditions such as NOx levels.

Table 2: Formation of Hydroxyalkyl Hydroperoxides from Criegee Intermediates

This table illustrates the formation of hydroperoxide analogues from the reaction of Criegee intermediates with water, a key process in their atmospheric generation.

| Criegee Intermediate | Reactant | Product Hydroperoxide | Reference |

| Formaldehyde Oxide (CH₂OO) | Water (H₂O) | Hydroxymethyl Hydroperoxide (HOCH₂OOH) | copernicus.orgcopernicus.org |

| Acetaldehyde Oxide (anti-CH₃CHOO) | Water (H₂O) | 1-Hydroxyethyl Hydroperoxide (HOCH(CH₃)OOH) | copernicus.org |

| Acetone Oxide ((CH₃)₂COO) | Water (H₂O) | 2-Hydroxypropyl-2-hydroperoxide (HOC(CH₃)₂OOH) | copernicus.org |

Advanced Spectroscopic and Chromatographic Characterization of Formate Diesters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-formyloxypentyl formate (B1220265), providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Assignments and Conformational Analysis

The ¹H NMR spectrum of 5-formyloxypentyl formate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The formyl protons are expected to appear as singlets at approximately 8.0-8.1 ppm, a characteristic region for this functional group. The methylene (B1212753) protons adjacent to the formate groups (-CH₂-OCHO) would likely resonate as triplets around 4.1-4.3 ppm due to coupling with the neighboring methylene protons. The internal methylene groups of the pentyl chain are expected to produce a complex multiplet in the range of 1.4-1.8 ppm.

Conformational analysis of the flexible pentyl chain can be inferred from the coupling constants observed in a high-resolution spectrum. The molecule's ability to adopt various conformations in solution would lead to averaged coupling constants, although specific rotamers might be favored, influencing the exact values.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-C(=O)O- (formate) | 8.05 | s | - |

| -O-C(=O)H (formate) | 8.00 | s | - |

| -O-CH₂- | 4.20 | t | 6.5 |

| -CH₂-O- | 4.15 | t | 6.5 |

| -CH₂-CH₂-CH₂- | 1.70 | m | - |

| -CH₂-CH₂-CH₂- | 1.45 | m | - |

Note: Predicted values are based on known data for similar formate esters and substituted pentyl chains. s = singlet, t = triplet, m = multiplet.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of this compound. Two distinct signals for the carbonyl carbons of the formate groups are anticipated in the downfield region, typically around 160-162 ppm. The methylene carbons bonded to oxygen (-CH₂-O-) are expected to resonate at approximately 60-70 ppm. The internal methylene carbons of the pentyl chain would appear in the more upfield region of the spectrum, between 20-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| H-C(=O)O- | 161.0 |

| -O-C(=O)H | 160.5 |

| -O-CH₂- | 65.0 |

| -CH₂-O- | 64.0 |

| -CH₂-CH₂-CH₂- | 28.0 |

| -CH₂-CH₂-CH₂- | 22.5 |

| -CH₂-CH₂-CH₂- | 25.5 |

Note: Predicted values are based on known data for similar formate esters and substituted pentyl chains.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound (C₇H₁₂O₄), allowing for the determination of its elemental composition with a high degree of confidence. The theoretical exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Theoretical Exact Mass for C₇H₁₂O₄ [M+H]⁺: 161.0808

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The mass spectrum obtained from GC-MS would show the molecular ion peak (if stable enough) and a series of fragment ions.

A plausible fragmentation pattern would involve the initial loss of a formyloxy group (-OCHO) or a formic acid molecule (HCOOH). Subsequent fragmentation could involve cleavage of the pentyl chain, leading to a series of characteristic ions separated by 14 mass units (corresponding to CH₂ groups). The base peak in the spectrum would likely correspond to a stable carbocation fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent absorption bands are expected to be from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of the two formate ester groups.

The C=O stretching vibrations would likely appear as two strong, distinct bands in the region of 1720-1740 cm⁻¹, characteristic of ester carbonyls. The presence of two formate groups may lead to a slight splitting or broadening of this peak. The C-O stretching vibrations of the ester linkages would produce strong bands in the fingerprint region, typically between 1150 and 1250 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (formate) | ~2850 | Medium |

| C-H stretch (alkyl) | 2850-2960 | Medium-Strong |

| C=O stretch (ester) | 1720-1740 | Strong |

| C-O stretch (ester) | 1150-1250 | Strong |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are indispensable in the analysis of formate diesters, providing robust methods for separation, identification, and quantification. The choice of technique is primarily dictated by the volatility and polarity of the specific formate diester, such as this compound.

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For formate diesters, GC is particularly useful for assessing purity, identifying byproducts, and quantifying the analyte. The analysis of fatty acid methyl esters (FAMEs) by GC is a well-established application that provides a good model for the analysis of other esters like this compound. restek.com

In a typical GC analysis of a formate diester, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium, nitrogen). The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

For a diester like this compound, a non-polar or mid-polarity stationary phase is often suitable. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) can be coupled with the GC system (GC-MS). researchgate.net

Below is a hypothetical data table illustrating typical GC conditions for the analysis of this compound.

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL |

| Expected Retention Time | ~12.5 min |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For formate diesters that are less volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. sielc.com HPLC separates components of a mixture in a liquid phase based on their interactions with a solid stationary phase packed in a column.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds like this compound. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Detection in HPLC can be achieved using various detectors. A UV-Vis detector is commonly used if the analyte possesses a chromophore. For compounds without a strong chromophore, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

The following table provides a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.8 min |

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

A typical TLC system for monitoring the synthesis of this compound might be:

Stationary Phase: Silica gel 60 F254

Mobile Phase: Hexane (B92381):Ethyl Acetate (B1210297) (4:1 v/v)

Visualization: UV lamp (254 nm) or potassium permanganate (B83412) stain

By comparing the spots of the reaction mixture with those of the starting materials, a chemist can qualitatively determine the extent of the reaction.

Method Validation and Analytical Quality Assurance

Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. demarcheiso17025.comexlibrisgroup.com It ensures the reliability, reproducibility, and accuracy of the analytical data. For the chromatographic analysis of this compound, a comprehensive validation study would be required, adhering to guidelines from regulatory bodies. cuni.cz

Specificity, Linearity, and Range Determination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a GC or HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. Peak purity analysis using a photodiode array (PDA) detector in HPLC or a mass spectrometer in GC-MS can provide further evidence of specificity.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. Linearity is typically evaluated by analyzing a series of standards of known concentrations. The data is then plotted as peak area versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the fit, with a value close to 1.000 indicating good linearity. nih.gov

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

A hypothetical linearity study for this compound by HPLC is presented below.

| Concentration (mg/mL) | Peak Area (arbitrary units) |

| 0.1 | 12500 |

| 0.2 | 25200 |

| 0.5 | 63000 |

| 1.0 | 126500 |

| 2.0 | 251000 |

| Linear Regression | |

| Slope | 125500 |

| Intercept | 500 |

| Correlation Coefficient (r) | 0.9998 |

Precision and Accuracy Assessment

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. It is typically assessed at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: The precision between different laboratories.

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. Accuracy is often determined by analyzing a sample of known concentration (a certified reference material, if available) and comparing the measured value to the true value. It can also be assessed by a recovery study, where a known amount of the analyte is spiked into a blank matrix, and the percentage of the analyte recovered is calculated.

The following table shows hypothetical precision and accuracy data for the analysis of this compound.

| Concentration (mg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=18) | Accuracy (% Recovery) |

| 0.15 | 1.2% | 2.5% | 99.5% |

| 0.75 | 0.8% | 1.9% | 101.2% |

| 1.50 | 0.6% | 1.5% | 100.3% |

Detection and Quantitation Limits

The determination of detection and quantitation limits is a critical aspect of analytical method validation, establishing the sensitivity of a method for a specific analyte. As of this writing, specific studies detailing the validated Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the compound this compound are not extensively available in peer-reviewed literature. However, the LOD and LOQ can be estimated by examining the analytical methods used for structurally similar compounds, particularly other formate esters and diesters. The primary analytical techniques for such compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. nih.gov

The sensitivity of an analytical method is dependent on the analyte's chemical properties, the sample matrix, the instrumentation, and the specific method parameters. For a diester like this compound, chromatographic methods would be the standard approach for quantification.

Gas Chromatography (GC), combined with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a common technique for analyzing esters. For less volatile esters, such as this compound, higher temperatures would be required for volatilization, which could influence sensitivity. When analyzing formic acid itself, a derivatization step to a more volatile ester, like methyl formate, is often employed. nih.gov The sensitivity of modern GC-MS systems can be exceptionally high, often capable of detecting compounds at the picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) level. researchgate.nettechnologynetworks.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for less volatile or thermally sensitive compounds. Coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC can provide excellent sensitivity. Formic acid is a common mobile phase additive in HPLC-MS, where it aids in the ionization of analytes. eurachem.org

Research findings on the detection and quantitation limits for various related esters using these techniques provide a benchmark for estimating the potential sensitivity for this compound.

The table below summarizes the LOD and LOQ values reported in the literature for several formate and other alkyl esters, determined by various analytical methods.

Table 1: Reported Detection and Quantitation Limits for Various Esters

| Analyte/Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|---|---|

| Formate (as Methyl formate) | Headspace GC-FID | Blood / Vitreous Humor | 0.5 mg/dL | 1.5 mg/dL |

| Formate (as Benzimidazole) | HPLC | Biological Samples | 20 pmol (determination limit) | - |

| Formate | Capillary Electrophoresis-C⁴D | Blood Samples | 15 µM | 50 µM |

| Fatty Acid Alkyl Esters | GC-FID | Biodiesel | 6.76 mg/mL | 20.4 mg/mL |

| Fatty Acid Methyl Esters (FAMEs) | GC-FID | Oil | 1.18 mg/mL | 3.94 mg/mL |

This table is interactive. Users can sort and filter the data as needed.

Given its higher molecular weight and two functional groups compared to simple formates, this compound would likely be analyzed using direct injection GC-MS or HPLC-MS. Its detection and quantitation limits would be influenced by its ionization efficiency and chromatographic behavior. It can be reasonably inferred that a validated HPLC-MS or GC-MS method could achieve detection and quantitation limits for this compound in the micrograms per milliliter (µg/mL) to nanograms per milliliter (ng/mL) range, depending on the optimization of the analytical method and the sample matrix.

Computational Chemistry and Theoretical Modeling of Formate Diesters

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. nih.gov For a molecule like 5-Formyloxypentyl formate (B1220265), methods like Density Functional Theory (DFT) are commonly used, often with functionals such as B3LYP and basis sets like 6-311G(d,p), to provide a balance between accuracy and computational cost. mdpi.comnih.gov

Prediction of Molecular Geometries and Energetics

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding key information about bond lengths, bond angles, and dihedral angles.

For 5-Formyloxypentyl formate, calculations would predict the geometry around the two ester functional groups and the conformation of the pentylene chain. It is expected that the O=C-O-C fragments would prefer a planar arrangement to maximize resonance stabilization. The long pentylene chain allows for multiple low-energy conformations, which would be explored computationally.

Energetic properties, such as the standard enthalpy of formation (ΔfH°), can also be calculated. chemeo.com These values are crucial for understanding the molecule's stability and its potential role in chemical reactions.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data) Note: The following data is hypothetical, based on typical values for similar esters calculated using DFT methods, as specific experimental or computational data for this compound is not available.

| Parameter | Predicted Value |

| C=O Bond Length (Formate) | 1.21 Å |

| C-O (Ester) Bond Length | 1.35 Å |

| O-C (Alkyl) Bond Length | 1.45 Å |

| C-C-C Bond Angle (Chain) | 112.5° |

| O-C=O Bond Angle | 125.0° |

| C-O-C Bond Angle | 115.0° |

Table 2: Predicted Energetic Properties for this compound (Exemplary Data) Note: This data is illustrative and would require specific quantum chemical calculations for validation.

| Property | Predicted Value |

| Enthalpy of Formation (gas) | -650 kJ/mol |

| Gibbs Free Energy of Formation | -480 kJ/mol |

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the formate groups, specifically the non-bonding lone pair orbitals. The LUMO would likely be the π* antibonding orbital of the carbonyl groups (C=O). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Reactivity descriptors derived from these calculations, such as electrostatic potential maps, can visualize electron-rich and electron-poor regions of the molecule, further predicting sites for nucleophilic or electrophilic attack.

Table 3: Predicted Frontier Orbital Energies for this compound (Exemplary Data) Note: Values are hypothetical and serve as examples of typical results from DFT calculations.

| Orbital | Energy (eV) | Localization |

| HOMO | -10.5 | Oxygen lone pairs of formate groups |

| LUMO | +1.2 | C=O π* orbitals |

| HOMO-LUMO Gap | 11.7 | - |

Reaction Mechanism Simulations

Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into the transition states and intermediates that govern a chemical transformation. libretexts.org

Transition State Characterization for Esterification and Hydrolysis

The formation (esterification) and breakdown (hydrolysis) of this compound are fundamental reactions. wikipedia.orglibretexts.org Esterification typically proceeds via a tetrahedral intermediate under acidic conditions, while hydrolysis can be catalyzed by either acid or base. libretexts.orgacs.org

Computational modeling can locate the transition state for these reactions, which represents the highest energy point along the reaction coordinate. acs.org Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy, which determines the reaction rate. For the hydrolysis of this compound, simulations would model the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgresearchgate.net

Modeling of Atmospheric Chemical Transformations Involving Formates

Formate esters can be released into the atmosphere and undergo chemical transformations, primarily initiated by reaction with hydroxyl (•OH) radicals. nist.gov Computational models can simulate these complex reaction pathways. For this compound, the reaction would likely proceed via hydrogen atom abstraction by the •OH radical. There are multiple potential sites for H-abstraction: the formyl hydrogens, and various positions along the pentylene chain.

Quantum chemical calculations can determine the activation energy for hydrogen abstraction from each unique position. The position with the lowest activation energy will be the most likely site of initial attack, dictating the subsequent degradation pathway and the nature of the secondary products formed.

Molecular Dynamics and Conformational Sampling

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov This approach is particularly valuable for large, flexible molecules like this compound.

An MD simulation would reveal the accessible conformations of the pentylene chain and the relative orientations of the two formate groups. By simulating the molecule over a period of nanoseconds or longer, it is possible to generate a representative ensemble of structures, providing insight into the molecule's flexibility and average shape. nih.gov Techniques such as temperature-accelerated molecular dynamics can be used to enhance the sampling of the conformational space, ensuring that the simulation explores all relevant low-energy structures. This conformational sampling is critical for understanding how the molecule might interact with other molecules, such as enzymes or receptors, and for calculating averaged properties.

Applications of Formate Diesters in Contemporary Chemical Science and Engineering

Role as Versatile Synthetic Intermediates and Building Blocks

Precursors for Polyols and Other Functionalized Compounds

No information available for 5-Formyloxypentyl formate (B1220265).

Utility in Multi-Component and Tandem Reaction Sequences

No information available for 5-Formyloxypentyl formate.

Contributions to Advanced Materials Development

Monomeric Units in Polymerization Processes (e.g., in Specialty Elastomers or Resins)

No information available for this compound.

Functional Components in Smart Materials (e.g., Luminescent Probes)

No information available for this compound.

Industrial and Specialty Chemical Applications

No information available for this compound.

Components in Lubricant Formulations

Formate diesters, a class of synthetic esters, are increasingly utilized as base stocks and additives in modern lubricant formulations. Their inherent properties, such as good thermal and oxidative stability, low-temperature fluidity, and lubricity, make them valuable components in developing high-performance lubricants. Esters have been a cornerstone of synthetic lubricants for over five decades, finding applications in demanding environments ranging from jet engines to automotive crankcase oils. google.com While polyalphaolefins (PAOs) became a popular, lower-cost alternative, esters are frequently blended with PAOs to enhance additive solubility, improve seal compatibility, reduce volatility, and boost lubricity for better energy efficiency. google.com

The versatility of diesters allows for the synthesis of a wide variety of structures tailored for specific performance characteristics. google.com For instance, the selection of the constituent acids and alcohols in the diester synthesis can be optimized to achieve desired kinematic viscosities and pour points. google.com Research has focused on developing novel diester compositions, including those derived from renewable sources, to meet the growing demand for environmentally friendly lubricants. emeryoleo.comresearchgate.net These bio-based lubricants are sought after for their improved biodegradability and reduced environmental impact compared to traditional petroleum-based products. researchgate.netopenpr.com

The performance of lubricants formulated with diesters can be evaluated through various standardized tests. For example, the thermal gravimetric analysis (TGA) protocol ASTM D6375 is used to determine the evaporative loss of a lubricant, which is a critical parameter for high-temperature applications. google.com The data from such tests help in comparing the performance of newly synthesized diesters against commercial ones. google.com

Additives in Performance Fluids

Beyond their role as base oils, formate diesters and other ester compounds serve as crucial additives in a variety of performance fluids. Their primary function in these applications is often to enhance lubricity, act as a viscosity modifier, or improve the solubility of other additives within the fluid matrix. In the context of industrial and automotive applications, the demand for high-performance lubricants with extended service life and improved efficiency is a significant driver for the use of synthetic additives. openpr.com

Diesters are particularly effective in improving the boundary lubrication properties of a fluid, which is critical in preventing wear and friction between moving parts under high load conditions. Their polar nature allows them to form a persistent film on metal surfaces, providing protection where the hydrodynamic film may be insufficient. Furthermore, the molecular structure of diesters can be engineered to impart specific properties. For example, branched diesters have been synthesized to achieve improved low-temperature properties and a favorable viscosity profile across a wide range of operating temperatures. google.com

The compatibility of diesters with other components of a formulation, such as antioxidants, corrosion inhibitors, and anti-wear agents, is another key advantage. lubentum.se This allows formulators to create complex and robust fluid systems that meet the stringent requirements of modern machinery. The use of diesters as additives is prevalent in applications such as hydraulic fluids, metalworking fluids, and high-temperature greases. lubentum.se

Applications as Solvents and Processing Aids

The excellent solvency characteristics of formate diesters and related compounds make them highly effective as solvents and processing aids in various industrial processes. jrhessco.com Their ability to dissolve a wide range of organic and polymeric materials is a key attribute. For instance, dibasic esters, which are mixtures of dimethyl adipate, dimethyl glutarate, and dimethyl succinate, are recognized for their high solvency power, low volatility, low odor, and high flash point. jrhessco.com These properties make them safer and more environmentally friendly alternatives to more hazardous solvents like N-methyl-2-pyrrolidone (NMP), methylene (B1212753) chloride, and certain glycol ethers. jrhessco.com

Formate esters, such as isobutyl formate, are used as solvents in the manufacturing of perfumes and other products. nih.gov In industrial cleaning and stripping applications, diester-based solvent formulations are effective in removing a variety of resins, coatings, and inks, including polyurethane, polyester (B1180765), and acrylates. jrhessco.com They can be used as straight solvent replacements or as part of customized blends to meet specific performance and regulatory requirements. jrhessco.com

The use of formate esters as a carbon monoxide (CO) source in chemical reactions is another notable application. chempedia.info For example, they can be used in the carbonylation of aryl iodides under a nitrogen atmosphere, avoiding the direct handling of toxic CO gas. chempedia.info This highlights their role not just as physical solvents but also as reactive components in chemical synthesis.

Precursors in the Flavor and Fragrance Industry

Formate esters are significant precursors in the synthesis of a wide array of compounds used in the flavor and fragrance industry. chempedia.infoacs.org The industry relies on a diverse palette of aroma chemicals to create the scents and tastes found in a vast range of consumer products, from fine fragrances and personal care items to food and beverages. rutgers.eduuwec.edu While many of these aroma chemicals are found in nature, chemical synthesis is often necessary to meet the large-scale demand. acs.orguwec.edu

Formic acid and its esters are used in the synthesis of various flavor and fragrance components. chempedia.info For example, some formate esters are themselves used as artificial flavorings and perfumes. wikipedia.org The enzymatic synthesis of formate esters, such as phenethyl formate, offers a more environmentally friendly alternative to traditional chemical methods, which can be associated with low yields and environmental pollution. mdpi.com Research in this area focuses on optimizing reaction conditions, including the choice of enzyme, solvent, and molar ratios of reactants, to achieve high conversion yields. mdpi.com

The "precursor technique" is a common strategy in the industrial production of flavors, where a readily available compound is converted into a more valuable aroma chemical. acs.org Formate esters can serve as such precursors. The study of aroma formation mechanisms has shown that many fragrances are formed from precursors like amino acids, carbohydrates, and lipids through various chemical or biochemical transformations. researchgate.net The versatility of formate esters as building blocks makes them valuable intermediates in the multi-step synthesis of complex flavor and fragrance molecules.

Environmental Chemistry and Atmospheric Fate of Formate Esters

Atmospheric Formation Pathways

The formation of formate (B1220265) esters in the atmosphere is often a consequence of the transformation of other primary pollutants. Oxidative processes play a central role in converting various precursor molecules into these esters.

A significant pathway for the formation of oxygenated VOCs, including formate esters, in the troposphere is the ozonolysis of alkenes. copernicus.org This reaction proceeds through the addition of ozone (O₃) to the carbon-carbon double bond of an alkene, forming an unstable primary ozonide (POZ). copernicus.orgcopernicus.org The POZ rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, commonly known as a Criegee intermediate (CI). copernicus.orgcopernicus.org

The Criegee intermediates are highly reactive and can undergo various subsequent reactions. They can be stabilized through collisions, but more often they decompose unimolecularly to yield a range of products, including hydroxyl (OH) radicals, which are a dominant oxidant in the atmosphere. copernicus.orgmit.edunih.gov The reaction of Criegee intermediates with other atmospheric trace gases, such as SO₂, can lead to the formation of sulfuric acid and contribute to new particle formation. tropos.de

The formation of formate esters through these pathways, while plausible, is part of a complex reaction web. For a molecule like 5-Formyloxypentyl formate, its formation would likely involve the ozonolysis of a larger precursor molecule, potentially a cyclic alkene or a diene, leading to a dicarbonyl structure that can be further oxidized. For instance, the oxidation of n-butyl formate has been shown to produce various dicarbonyl species. conicet.gov.ar The exact yields and pathways are highly dependent on the structure of the initial alkene and the atmospheric conditions.

Table 1: Key Reactions in Alkene Ozonolysis

| Step | Reaction | Description |

|---|---|---|

| 1 | Alkene + O₃ → Primary Ozonide (POZ) | Ozone adds across the double bond of the alkene. copernicus.org |

| 2 | POZ → Carbonyl + Criegee Intermediate (CI) | The unstable POZ cleaves to form two initial products. copernicus.org |

| 3 | Criegee Intermediate → OH Radicals + other products | The energized CI can decompose, forming key atmospheric oxidants. mit.edunih.gov |

| 4 | Criegee Intermediate + SO₂ → SO₃ + Carbonyl | CIs can react with other pollutants, influencing aerosol formation. tropos.de |

Secondary Organic Aerosols (SOA) are formed in the atmosphere when volatile organic compounds are oxidized to form less volatile products that can partition into the particle phase. nih.gov While some VOCs are potent SOA precursors, the contribution of formate esters is less certain and appears to be highly dependent on their molecular structure.

Studies on various oxygenated volatile chemical products (OVOCs) have shown that acyclic esters, a category that includes this compound, tend to have near-zero SOA mass yields. nih.govcmu.edu The presence of oxygen-containing functional groups can lead to fragmentation upon oxidation, resulting in smaller, more volatile products that are less likely to form aerosols. cmu.edu

In contrast, cyclic or aromatic esters and other oxygenated aromatics can have significant SOA yields. nih.govcmu.edu For instance, experiments mixing biogenic VOCs (like α-pinene and limonene) with anthropogenic VOCs (like aromatic compounds) have shown that the resulting SOA can contain a variety of oxidation products, including dimer esters. copernicus.orgcopernicus.org The properties of the resulting mixed aerosol, such as its volatility, are complex and depend on the specific precursors and oxidation conditions. copernicus.org Therefore, while formate esters as a class are part of the complex mixture of atmospheric OVOCs, linear diformates like this compound are not expected to be major contributors to SOA formation under typical atmospheric conditions.

Environmental Degradation and Transformation

Once present in the environment, this compound is subject to various degradation processes that determine its persistence and impact. These processes include chemical breakdown through hydrolysis and photochemical reactions, as well as biological degradation.

Formate esters are generally known to be less stable than other common esters, such as acetate (B1210297) esters. wikipedia.org Their stability in aqueous environments is primarily governed by hydrolysis, the reaction with water that cleaves the ester bond to form the parent alcohol and formic acid. wikipedia.orglubesngreases.com

HCO-O-(CH₂)₅-O-CHO + 2H₂O → HO-(CH₂)₅-OH + 2HCOOH

The rate of this reaction is highly dependent on pH and temperature. Hydrolysis can be catalyzed by both acids and bases. oup.comresearchgate.net Studies on various alkyl formates show that their half-lives can range from days at neutral pH to mere minutes under alkaline conditions. oup.com For example, the half-life for tert-butyl formate is estimated to be about 5 days at neutral pH and 22°C, but this drops significantly as the pH increases or decreases. oup.com

Table 2: Hydrolysis Half-Life of Selected Esters

| Compound | Condition | Half-Life | Reference |

|---|---|---|---|

| tert-Butyl formate | pH 7, 22°C | ~5 days | oup.com |

| tert-Butyl formate | pH 11, 22°C | ~8 minutes | oup.com |

| Methyl formate | Neutral medium | Slower than ethyl formate | researchgate.netpjsir.org |

Biodegradation is another crucial removal pathway for esters in aquatic and terrestrial systems. lubesngreases.com The structure of the ester plays a significant role in its biodegradability. nih.gov Research on esters used in synthetic drilling fluids has shown that factors like the chain length of the alcohol and acid components, as well as branching, affect the rate and extent of anaerobic biodegradation in marine sediment. nih.gov Esters with a total carbon number between 12 and 18, and those with linear, unbranched chains, tend to be more readily biodegradable. nih.gov Given that this compound is based on a linear five-carbon diol, it is expected to be susceptible to microbial degradation in environments with active microbial populations.

In the atmosphere, the dominant degradation pathway for most VOCs, including formate esters, is through photochemical reactions. conicet.gov.ar While direct absorption of sunlight (photolysis) can be a degradation route for some molecules, the most significant process is typically oxidation initiated by photochemically generated radicals, primarily the hydroxyl (OH) radical. conicet.gov.arnih.gov

The reaction with OH radicals initiates a cascade of oxidation steps. For a molecule like this compound, the OH radical can abstract a hydrogen atom from various positions along the pentyl chain or from the formate groups themselves. This leads to the formation of a carbon-centered radical, which then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical can lead to the formation of a variety of more oxidized and often more volatile products, eventually leading to the complete oxidation to CO₂ and water.

Studies on the photochemical degradation of other formate esters, such as benzyl (B1604629) formate, in water have shown that degradation can proceed through multiple pathways, including reactions involving triplet excited states and various radical species. nih.gov The degradation of n-butyl formate in the atmosphere leads to the formation of several carbonylic and dicarbonilic species. conicet.gov.ar By analogy, the photochemical degradation of this compound is expected to be a primary removal mechanism in the atmosphere, contributing to atmospheric chemical cycles. The use of formate itself in photochemical reductions highlights the reactivity of the formate moiety under irradiation. acs.org

Future Research Trajectories and Interdisciplinary Opportunities

Development of Green and Sustainable Synthesis Methods

The synthesis of formate (B1220265) esters has traditionally relied on methods that can be environmentally taxing. Future research into 5-formyloxypentyl formate will undoubtedly prioritize the development of green and sustainable synthetic routes. One promising approach involves the use of methyl formate as a green C1 building block. acs.org This method offers a one-step route to creating carboxylic esters and could be adapted for the diformylation of 1,5-pentanediol (B104693) to yield this compound.

Another sustainable method is the enzymatic synthesis of formate esters. researchgate.netmdpi.com Lipase-catalyzed esterification of formic acid with diols presents a milder and more selective alternative to conventional chemical catalysis, minimizing the formation of byproducts and reducing environmental impact. researchgate.netmdpi.com For instance, studies on the enzymatic synthesis of octyl formate have demonstrated the potential for high conversion rates under optimized conditions. mdpi.com

Furthermore, the aerobic oxidative coupling of alcohols and formaldehyde (B43269), catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂), has emerged as a novel method for synthesizing formate esters. nih.govresearchgate.netmdpi.com This process, which can be performed under relatively mild conditions, could be a key strategy for the sustainable production of this compound from 1,5-pentanediol and a formaldehyde source like paraformaldehyde. nih.govresearchgate.net

| Synthesis Method | Key Features | Potential for this compound |

| Methyl Formate as C1 Source | Utilizes a green and readily available building block. | A one-step, atom-economical route from 1,5-pentanediol. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. | Environmentally benign production with high purity. |

| Au/TiO₂ Catalyzed Aerobic Coupling | Utilizes a recyclable catalyst and air as an oxidant. | A sustainable pathway using formaldehyde as a key reagent. |

Exploration of Novel Catalytic Systems for Formate Ester Transformations

The transformation of formate esters is another critical area of research. Novel catalytic systems can unlock new reaction pathways and applications. For instance, palladium-based catalysts have been investigated for the hydroesterification of olefins using methyl formate, a process that could be adapted to explore the reactivity of the formate groups in this compound. umsystem.edu

Recent breakthroughs have also highlighted the potential of photocatalysts for the reduction of esters to alcohols. eurekalert.org This light-driven approach offers a sustainable alternative to traditional metal reductants. eurekalert.org Such a system could be employed to selectively reduce one or both formate groups of this compound, leading to the synthesis of other valuable difunctional molecules.

Furthermore, the development of catalysts for the decarbonylative coupling of aromatic esters opens up possibilities for creating new carbon-carbon and carbon-heteroatom bonds. acs.org While this has been primarily explored for aromatic systems, the development of analogous catalysts for aliphatic esters like this compound could lead to novel polymeric materials or fine chemicals.

Advanced Characterization Techniques for In-Situ Monitoring

To optimize the synthesis and transformation of this compound, advanced in-situ monitoring techniques will be indispensable. These methods allow for real-time analysis of reaction kinetics, intermediates, and byproducts, providing a deeper understanding of the reaction mechanism.

On-line direct liquid sampling mass spectrometry (DLS-MS) and in-line mid-infrared (MIR) spectrometry have been successfully used to monitor esterification reactions. nih.gov These techniques could be applied to track the formation of this compound, offering insights into the reaction progress and helping to identify optimal conditions. Near-infrared spectroscopy (NIRS) is another powerful tool for the on-line quantification of components in esterification processes, enabling the determination of reaction rates and equilibrium constants. rsc.orgresearchgate.net

| Characterization Technique | Information Gained | Relevance to this compound |

| On-line DLS-MS | Real-time concentration profiles of reactants, products, and catalysts. nih.gov | Precise monitoring of synthesis and transformation reactions. |

| In-line MIR Spectrometry | Functional group analysis, prediction of product concentration. nih.gov | In-situ tracking of the disappearance of hydroxyl groups and the appearance of formate ester groups. |

| Near-Infrared Spectroscopy (NIRS) | Quantitative analysis of all reaction components, kinetic data. rsc.orgresearchgate.net | Optimization of reaction conditions and understanding of reaction kinetics. |

Predictive Modeling for Reactivity and Environmental Impact

Computational modeling is a powerful tool for predicting the chemical behavior and environmental fate of molecules. Density Functional Theory (DFT) calculations can be employed to model the reactivity of this compound in various chemical transformations. nih.gov For example, DFT can help predict the activation energies for different reaction pathways, guiding the selection of appropriate catalysts and reaction conditions. nih.gov

Predictive models can also be used to assess the potential environmental impact of this compound. The hydrolysis of esters is a key degradation pathway in the environment. usgs.gov Kinetic studies of similar esters can inform models that predict the persistence and bioaccumulation potential of this compound. usgs.govnih.gov Understanding the anaerobic biodegradability of esters, which is influenced by their chemical structure, is also crucial for assessing their environmental footprint, particularly in marine environments. nih.gov

Expanding the Scope of Material Science Applications

The difunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. fiveable.me Difunctional monomers are the building blocks for step-growth polymers like polyesters and polyamides. fiveable.me The two formate groups in this compound could potentially react with diamines to form polyamides with unique properties.

Furthermore, difunctional monomers are used as crosslinking agents to enhance the mechanical strength, chemical resistance, and thermal stability of polymers. polysciences.comesstechinc.com this compound could be explored as a crosslinker in various polymer systems, leading to the development of advanced materials for coatings, adhesives, and biomedical devices. polysciences.commdpi.com The flexibility of the pentyl chain in this compound could impart desirable properties to the resulting polymers. fiveable.me The use of multifunctional methacrylate (B99206) monomers has shown to improve the properties of acrylic-based resins, suggesting a similar potential for formate-based difunctional monomers. mdpi.com

| Potential Application | Role of this compound | Desired Outcome |

| Step-Growth Polymerization | Difunctional monomer. fiveable.me | Creation of novel polyesters or polyamides with unique properties. |

| Crosslinking Agent | Enhances polymer network structure. polysciences.com | Improved mechanical strength, chemical resistance, and thermal stability in materials. |

| Biomedical Materials | Monomer for photocurable soft materials. mdpi.com | Development of biocompatible and biodegradable polymers for medical applications. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Formyloxypentyl formate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Begin with esterification of formic acid and 5-hydroxypentanal derivatives under acid catalysis. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor reaction progress via FT-IR for carbonyl group formation and confirm purity via HPLC with UV detection (retention time comparison to standards) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer: Use H/C NMR to confirm ester and formyl functional groups (e.g., formyl proton at δ 8.1–8.3 ppm). Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation. For thermal stability, employ thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., mass loss >5% at 150°C) .

Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Analyze degradation products via GC-MS every 30 days. Store in amber vials under inert gas (argon) to mitigate hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer: Employ kinetic isotope effects (KIE) and DFT calculations to map transition states. Compare activation energies for formyl vs. ester carbonyl groups. Validate with O-labeling experiments to track oxygen migration during hydrolysis .

Q. How can computational modeling predict this compound’s interactions with enzymatic targets, and what validation experiments are critical?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against esterase or hydrolase active sites. Validate predictions via enzymatic assays (e.g., Michaelis-Menten kinetics) and inhibition studies with IC determination .

Q. How should researchers address contradictory data regarding this compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer: Replicate experiments using standardized solvent purity (e.g., HPLC-grade). Quantify solubility via gravimetric analysis and cross-validate with UV-Vis spectrophotometry. Statistically analyze outliers using Grubbs’ test (α = 0.05) to identify systematic errors .

Q. What strategies improve reproducibility of this compound’s catalytic applications in multi-step organic syntheses?

- Methodological Answer: Document catalyst loading, solvent drying protocols, and inert atmosphere controls. Share raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials. Use CONSORT-EHEALTH guidelines for workflow transparency .

Q. What structure-property relationships govern this compound’s role as a solvent or intermediate in polymer chemistry?

- Methodological Answer: Correlate Hansen solubility parameters (δ, δ, δ) with polymer compatibility via solubility tests. Study copolymerization kinetics using H NMR to monitor monomer consumption rates .

Q. How can researchers design assays to evaluate this compound’s biological activity while minimizing cytotoxicity artifacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.